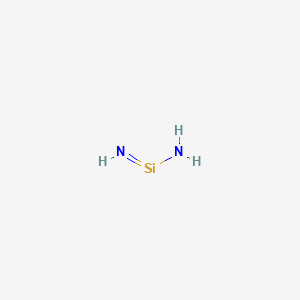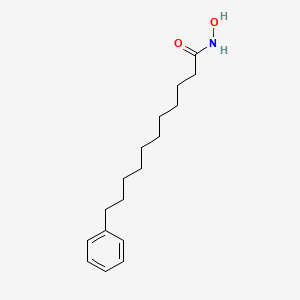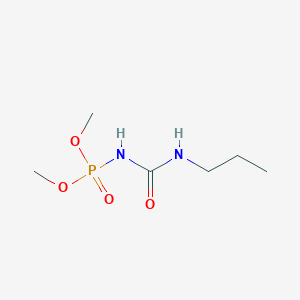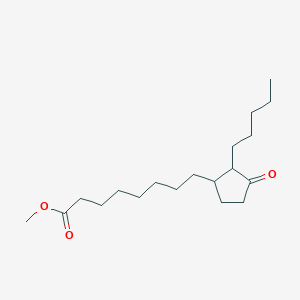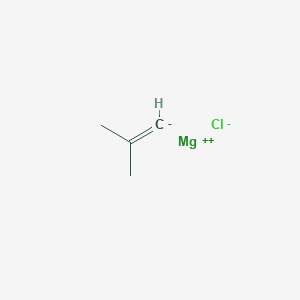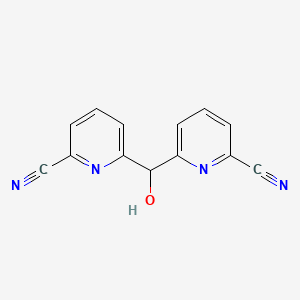
6,6'-(Hydroxymethylene)di(pyridine-2-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is a heterocyclic compound that features two pyridine rings connected by a hydroxymethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) typically involves the reaction of pyridine-2-carbonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxymethylene bridge can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives with modified functional groups, such as amines, alcohols, and ethers .
科学的研究の応用
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarbonitrile: A similar compound with two nitrile groups attached to a pyridine ring.
2-Pyridinecarbonitrile: A simpler compound with a single nitrile group attached to a pyridine ring.
Uniqueness
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is unique due to its hydroxymethylene bridge, which imparts distinct chemical and physical properties.
特性
CAS番号 |
114454-30-7 |
|---|---|
分子式 |
C13H8N4O |
分子量 |
236.23 g/mol |
IUPAC名 |
6-[(6-cyanopyridin-2-yl)-hydroxymethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N4O/c14-7-9-3-1-5-11(16-9)13(18)12-6-2-4-10(8-15)17-12/h1-6,13,18H |
InChIキー |
LATHZOXPKQCLAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(C2=CC=CC(=N2)C#N)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


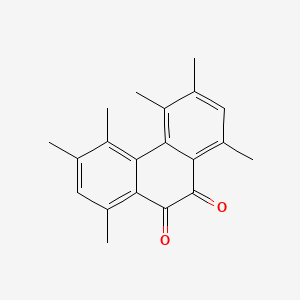
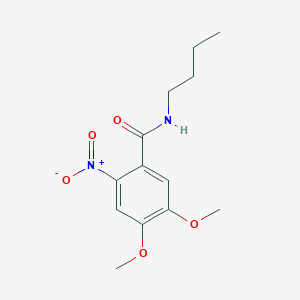

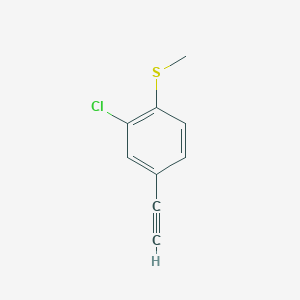
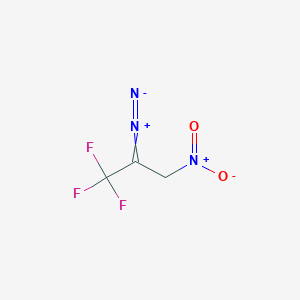

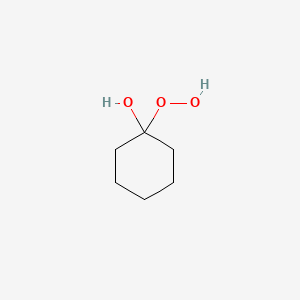
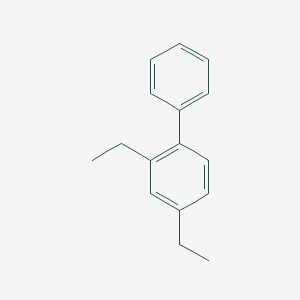
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
